4-tert-butyl-N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide is a complex organic compound featuring a benzamide core with tert-butyl and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylbenzoyl chloride with an appropriate thiophene derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-tert-butyl-N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Shares the tert-butyl and benzamide moieties but differs in the heterocyclic component.
4-tert-butyl-N-(1-tert-butylamino-2,2,2-trichloro-ethyl)-benzamide: Similar in having the tert-butylamino group but with different substituents on the benzamide core.
Uniqueness
4-tert-butyl-N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide is unique due to the combination of the thiophene ring and the tert-butylamino group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-21(2,3)16-11-9-15(10-12-16)19(25)23-18(14-17-8-7-13-27-17)20(26)24-22(4,5)6/h7-14H,1-6H3,(H,23,25)(H,24,26)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBZEZSLVHGSET-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.